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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of RS102895 hydrochloride, a potent and

selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand,

CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the

recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is

implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in

cancer progression, making CCR2 a compelling therapeutic target.

This document details the mechanism of action of RS102895 hydrochloride, presents

supporting experimental data for its inhibitory activity, and compares its performance with other

known CCR2 inhibitors. Detailed protocols for key validation assays are also provided to

enable researchers to independently assess the efficacy of this and other CCR2 antagonists.

The CCR2 Signaling Pathway and the Mechanism of
Action of RS102895 Hydrochloride
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that, upon

binding its ligand CCL2, initiates a signaling cascade crucial for monocytic cell migration and

inflammatory responses. As illustrated in the pathway diagram below, this activation leads to

the dissociation of G-protein subunits, triggering downstream effectors that result in

chemotaxis, calcium mobilization, and the activation of pro-inflammatory transcription factors.
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RS102895 hydrochloride acts as a competitive antagonist at the CCR2 receptor. By binding to

the receptor, it prevents the binding of CCL2 and subsequently blocks the initiation of the

downstream signaling cascade. This inhibitory action effectively abrogates the recruitment of

CCR2-expressing cells, thereby mitigating the inflammatory response.
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Figure 1. Simplified CCR2 Signaling Pathway and Inhibition by RS102895 hydrochloride.

Performance Data: RS102895 Hydrochloride in
CCR2 Inhibition Assays
The inhibitory potency of RS102895 hydrochloride has been quantified in various in vitro

assays. The following table summarizes key performance indicators, demonstrating its efficacy

and selectivity for CCR2 over the related CCR1 receptor.
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Assay Type
Ligand/Stimula
nt

Cell
Line/System

IC50 Reference

Radioligand

Binding
MCP-1

Human

recombinant

CCR2b

360 nM [1][2][3][4][5]

Radioligand

Binding
MIP-1α

Human

recombinant

CCR1

17.8 µM [1][2][3][5]

Calcium

Mobilization
MCP-1 --- 32 nM [1][2][3][5]

Calcium

Mobilization
MCP-3 --- 130 nM [3][5]

Chemotaxis

Assay
MCP-1 THP-1 cells 1.7 µM [1][2]

Comparative Analysis with Alternative CCR2
Inhibitors
While direct head-to-head comparative studies are limited, the following table provides a

summary of other notable CCR2 inhibitors that have been evaluated in preclinical or clinical

settings. It is important to note that these values are compiled from various sources and

experimental conditions may differ.
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Compound Target(s)
Reported IC50
(CCR2)

Development Stage

RS102895

hydrochloride
CCR2 360 nM (Binding) Preclinical

INCB3284 CCR2 3.7 nM (Binding) Preclinical

PF-4136309 CCR2 5.2 nM (Human) Preclinical

CCX140-B CCR2 Not specified
Phase II (Diabetic

Nephropathy)[1]

Cenicriviroc CCR2/CCR5 Not specified Approved (for HIV-1)

MK-0812 CCR2 Not specified Preclinical

BMS-813160 CCR2/CCR5 6.2 nM (Binding) Preclinical

Experimental Protocols for CCR2 Inhibition
Validation
To facilitate the independent validation of CCR2 antagonists, this section provides detailed

methodologies for key in vitro assays.

Experimental Workflow: Validating CCR2 Inhibition
The following diagram illustrates a typical workflow for characterizing a novel CCR2 inhibitor,

from initial binding studies to functional chemotaxis assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.fiercebiotech.com/biotech/chemocentryx-announces-positive-results-phase-ii-diabetic-nephropathy-trial-ccr2-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for CCR2 Inhibitor Validation
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Figure 2. A typical experimental workflow for validating a CCR2 inhibitor.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a test

compound for the CCR2 receptor.

Materials:

Cells: HEK293 cells stably expressing human CCR2b.

Radioligand: [125I]-CCL2.

Test Compound: RS102895 hydrochloride or other inhibitors.

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1.

Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4.

GF/B filter plates.
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Scintillation fluid and counter.

Protocol:

Prepare cell membranes from HEK293-CCR2b cells.

In a 96-well plate, add assay buffer, the test compound at various concentrations, and [125I]-

CCL2.

Add the cell membrane preparation to initiate the binding reaction.

Incubate for 90 minutes at room temperature with gentle agitation.

Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Allow the filters to dry, then add scintillation fluid and measure radioactivity using a

scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

CCL2.

Calculate the IC50 value by non-linear regression of the competition binding curve.

Calcium Mobilization Assay
Objective: To assess the functional antagonism of a test compound by measuring its ability to

inhibit CCL2-induced intracellular calcium mobilization.

Materials:

Cells: THP-1 cells or other CCR2-expressing cells.

Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

Stimulant: Recombinant human CCL2.

Test Compound: RS102895 hydrochloride or other inhibitors.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Fluorescence plate reader with automated injection.

Protocol:

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's

instructions.

Wash the cells to remove extracellular dye.

Resuspend the cells in assay buffer and plate them into a 96-well black-walled, clear-bottom

plate.

Incubate the plate with various concentrations of the test compound.

Measure the baseline fluorescence using the plate reader.

Inject a solution of CCL2 to stimulate the cells.

Immediately begin recording the fluorescence intensity over time.

The increase in fluorescence corresponds to an increase in intracellular calcium.

Determine the IC50 value by plotting the inhibition of the CCL2-induced calcium response

against the concentration of the test compound.[6][7][8][9][10]

Chemotaxis Assay
Objective: To evaluate the ability of a test compound to inhibit the migration of CCR2-

expressing cells towards a CCL2 gradient.

Materials:

Cells: THP-1 monocytes or primary human monocytes.

Chemoattractant: Recombinant human CCL2.

Test Compound: RS102895 hydrochloride or other inhibitors.
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Assay Medium: RPMI 1640 with 0.5% BSA.

Transwell inserts (5 µm pore size) for 24-well plates.

Cell viability and counting reagents.

Protocol:

Pre-incubate the cells with various concentrations of the test compound.

Add assay medium containing CCL2 to the lower chamber of the Transwell plate.

Add assay medium without CCL2 to the control wells.

Place the Transwell inserts into the wells.

Add the pre-incubated cell suspension to the upper chamber of the inserts.

Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

Remove the inserts and quantify the number of cells that have migrated to the lower

chamber using a cell counter or a fluorescence-based assay.[11][12]

Calculate the percentage of inhibition of chemotaxis for each concentration of the test

compound and determine the IC50 value.

In conclusion, RS102895 hydrochloride is a well-validated, potent, and selective inhibitor of

the CCR2 receptor. The data and protocols presented in this guide provide a solid foundation

for researchers to further investigate the therapeutic potential of targeting the CCL2-CCR2

signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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